molecular formula C17H17N3O7S B13753957 Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-5-nitro-4-phenoxybenzoate CAS No. 60376-73-0

Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-5-nitro-4-phenoxybenzoate

Cat. No.: B13753957
CAS No.: 60376-73-0
M. Wt: 407.4 g/mol
InChI Key: YPJZKQJKYXBDDW-UHFFFAOYSA-N
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Description

Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-5-nitro-4-phenoxybenzoate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-5-nitro-4-phenoxybenzoate involves several steps. One common method includes the reaction of 3-nitro-4-phenoxybenzoic acid with dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate compound. This intermediate is then reacted with methyl sulfonyl chloride and dimethylamine to yield the final product. The reaction conditions typically involve the use of dry solvents and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-5-nitro-4-phenoxybenzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-5-nitro-4-phenoxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-5-nitro-4-phenoxybenzoate involves its interaction with specific molecular targets. The compound’s sulfonyl and nitro groups play a crucial role in its reactivity and biological activity. It can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-5-nitro-4-phenoxybenzoate can be compared with other similar compounds such as:

    Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-5-nitrobenzoate: Lacks the phenoxy group, resulting in different reactivity and applications.

    Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-4-phenoxybenzoate: Lacks the nitro group, affecting its biological activity.

    Methyl 3-((((dimethylamino)methylene)amino)sulphonyl)-5-nitro-4-methoxybenzoate: Contains a methoxy group instead of phenoxy, leading to variations in chemical properties

Properties

CAS No.

60376-73-0

Molecular Formula

C17H17N3O7S

Molecular Weight

407.4 g/mol

IUPAC Name

methyl 3-(dimethylaminomethylideneamino)sulfonyl-5-nitro-4-phenoxybenzoate

InChI

InChI=1S/C17H17N3O7S/c1-19(2)11-18-28(24,25)15-10-12(17(21)26-3)9-14(20(22)23)16(15)27-13-7-5-4-6-8-13/h4-11H,1-3H3

InChI Key

YPJZKQJKYXBDDW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NS(=O)(=O)C1=CC(=CC(=C1OC2=CC=CC=C2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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